

The Pharmacokinetics and Metabolism of Ceftaroline Anhydrous Base: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceftaroline anhydrous base

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Abstract

Ceftaroline, the active form of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). A thorough understanding of its pharmacokinetic and metabolic profile is crucial for optimizing its clinical efficacy and safety. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of **ceftaroline anhydrous base**, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Introduction

Ceftaroline fosamil is administered intravenously and is rapidly and completely converted to its active metabolite, ceftaroline, by plasma phosphatases.[1][2] Ceftaroline exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[3][4] Its high affinity for PBP2a is responsible for its activity against MRSA.[3] This document serves as a comprehensive resource for professionals in drug development and research, detailing the pharmacokinetic properties and metabolic fate of ceftaroline.

Pharmacokinetics

The pharmacokinetics of ceftaroline have been extensively studied in healthy adults and various patient populations. The drug exhibits linear pharmacokinetics, with proportional increases in peak plasma concentration (C_{max}) and area under the curve (AUC) with increasing doses.^[5]

Absorption

As ceftaroline fosamil is administered intravenously, it has 100% bioavailability. The prodrug is rapidly hydrolyzed in the plasma to the active ceftaroline.^{[1][2]}

Distribution

Ceftaroline is approximately 20% bound to plasma proteins and has a volume of distribution (V_d) of about 20.3 liters, suggesting it distributes primarily within the extracellular fluid.^{[6][7]}

Metabolism

Ceftaroline undergoes minimal metabolism. The primary metabolic pathway involves the hydrolysis of the β -lactam ring to form the microbiologically inactive, open-ring metabolite, ceftaroline M-1.^{[2][3]} In vitro studies have shown that ceftaroline and its prodrug do not significantly inhibit or induce major cytochrome P450 (CYP) isoenzymes, indicating a low potential for drug-drug interactions mediated by the CYP system.^[2]

Excretion

The primary route of elimination for ceftaroline and its metabolite is renal excretion.^[3] In healthy adults with normal renal function, the terminal half-life of ceftaroline is approximately 2.6 hours.^[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ceftaroline in healthy adults after single and multiple intravenous infusions of ceftaroline fosamil.

Table 1: Single-Dose Pharmacokinetics of Ceftaroline in Healthy Adults (600 mg IV Infusion)

Parameter	Value	Reference(s)
Cmax (µg/mL)	19.0 - 21.3	[6]
Tmax (hr)	~1.0	[6]
AUC (µg·h/mL)	56.8	[3]
Half-life (t _{1/2}) (hr)	1.6 - 2.6	[6][7]
Volume of Distribution (Vd) (L)	20.3	[6]
Total Clearance (CL) (L/hr)	9.6	[6]
Protein Binding (%)	~20	[6][7]

Table 2: Multiple-Dose Pharmacokinetics of Ceftaroline in Healthy Adults (600 mg IV Infusion every 12 hours)

Parameter	Value	Reference(s)
Cmax (µg/mL)	21.3	[6]
Half-life (t _{1/2}) (hr)	2.6	[6]

Table 3: Pharmacokinetics of Ceftaroline in Special Populations

Population	Dosing Regimen	Key Findings	Reference(s)
Renal Impairment (CrCl 30-50 mL/min)	400 mg IV q12h	Dose adjustment required due to decreased clearance.	[3]
Renal Impairment (CrCl 15-30 mL/min)	300 mg IV q12h	Dose adjustment required due to decreased clearance.	[3]
End-Stage Renal Disease (ESRD) on Hemodialysis	200 mg IV q12h	Dose adjustment required; administer after hemodialysis.	[3]
Obese Subjects	Single 600 mg IV dose	No significant alteration in pharmacokinetics requiring dose adjustment.	[8]

Experimental Protocols

Bioanalytical Methods for Ceftaroline Quantification

The concentration of ceftaroline in biological matrices is typically determined using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

A validated HPLC-UV method for the quantification of ceftaroline in human plasma has been described as follows[9][10]:

- Sample Preparation: Protein precipitation is a common method for sample preparation. A 100 µL aliquot of a plasma sample is mixed with 200 µL of methanol. The mixture is then centrifuged at 10,000 x g for 10 minutes at 4°C. The resulting supernatant is collected for injection into the HPLC system.[9]
- Chromatographic Conditions:
 - Column: A Symmetry C18 column (5 µm, 4.6 mm x 150 mm) is typically used.[9]

- Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium dihydrogen phosphate buffer and acetonitrile (e.g., 85:15, v/v) is employed.[9]
- Flow Rate: A constant flow rate is maintained.
- Detection: Ultraviolet detection is performed at a wavelength of 238 nm.[9][10]
- Validation: The method is validated according to FDA guidelines, assessing for selectivity, linearity, accuracy, precision, and stability.[5][9][11][12][13][14] The calibration curve is typically linear over a concentration range of 0.25 to 40 µg/mL.[9][10]

For higher sensitivity and selectivity, an LC-MS/MS method can be utilized[15]:

- Sample Preparation: Similar to the HPLC-UV method, protein precipitation with methanol is a common extraction technique.[15]
- Chromatographic Conditions:
 - Column: A C18 column is used for separation.[15]
 - Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 5 mM of ammonium formate and 0.1% formic acid.[15]
- Mass Spectrometric Conditions:
 - Ionization: Electrospray ionization in positive mode (ESI+).[15]
 - Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transition of the precursor ion to a specific product ion (e.g., m/z 604.89 > 209.3).[15]
- Validation: The method is validated for linearity, precision, accuracy, and stability in accordance with regulatory guidelines.[15]

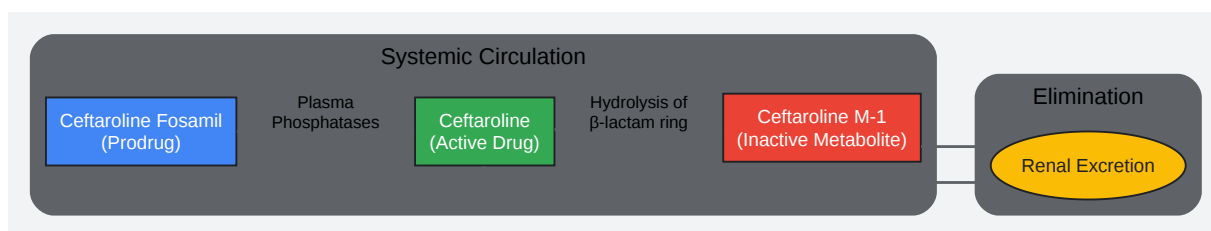
Clinical Pharmacokinetic Study Protocol

A typical clinical trial to assess the pharmacokinetics of ceftaroline in healthy subjects would follow a design similar to this[16][17][18]:

- Study Design: A Phase I, open-label, single-center study.[16]
- Participants: Healthy male and female volunteers.[16][18]
- Intervention: Administration of a single or multiple intravenous infusions of ceftaroline fosamil (e.g., 600 mg) over a specified duration (e.g., 60 minutes).[16][17]
- Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion. Urine samples may also be collected.[16]
- Data Analysis: Plasma and/or urine concentrations of ceftaroline and its metabolite are determined using a validated bioanalytical method. Pharmacokinetic parameters such as C_{max}, T_{max}, AUC, half-life, V_d, and clearance are calculated using non-compartmental analysis.[16]
- Safety and Tolerability: Safety is monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[17]

Visualizations

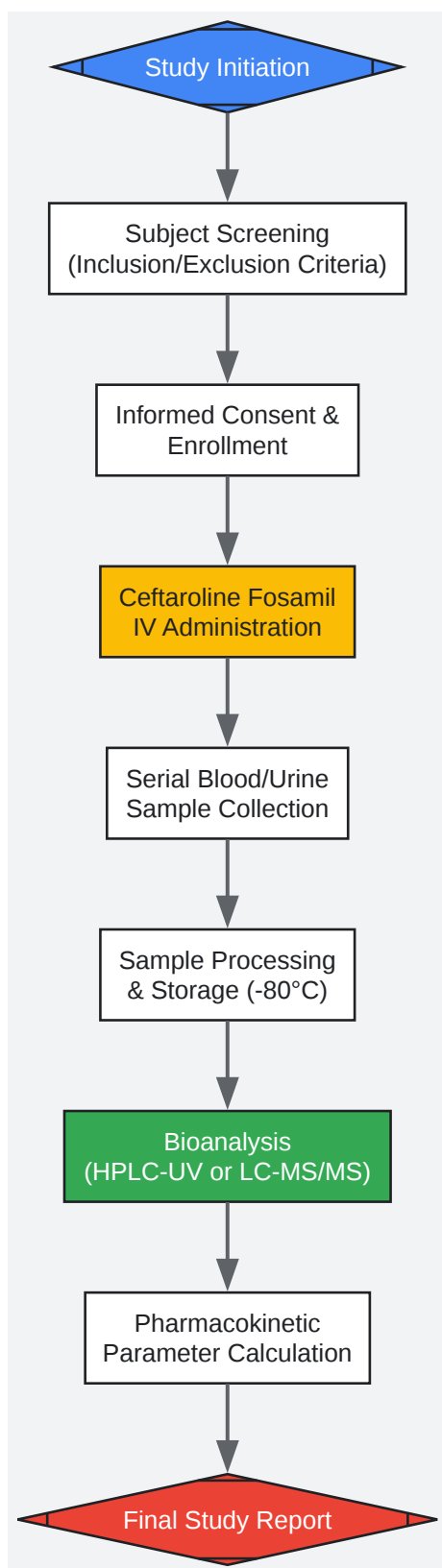
Metabolic Pathway of Ceftaroline Fosamil



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Caption: Metabolic conversion of ceftaroline fosamil.

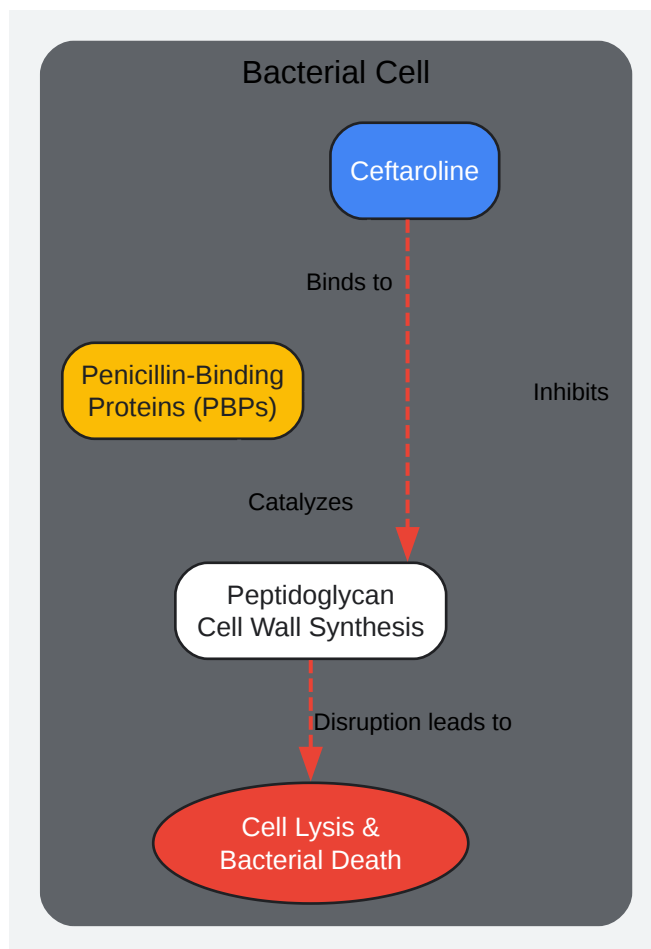
Experimental Workflow for a Pharmacokinetic Study



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Caption: Typical workflow of a clinical pharmacokinetic study.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis



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Caption: Ceftaroline's inhibition of bacterial cell wall synthesis.

Conclusion

Ceftaroline anhydrous base, the active form of ceftaroline fosamil, possesses a predictable pharmacokinetic profile characterized by rapid conversion from its prodrug, low protein binding, minimal metabolism, and primary renal elimination. Its linear pharmacokinetics and low potential for CYP450-mediated drug interactions make it a valuable therapeutic option. The provided data and methodologies offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation and optimal clinical application of this important antibiotic.

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- To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Ceftaroline Anhydrous Base: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191866#pharmacokinetics-and-metabolism-of-ceftaroline-anhydrous-base]

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